4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid
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Overview
Description
4-CHLORO-3-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID is a complex organic compound with a unique structure that includes a chloro-substituted benzene ring, a phenylformamido group, and a methanethioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with phenyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzene ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-CHLORO-3-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-3-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with a similar chloro-substituted benzene ring.
4-Chloro-3,5-dinitrobenzotrifluoride: Another compound with a chloro-substituted benzene ring and additional nitro groups.
Uniqueness
4-CHLORO-3-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11ClN2O3S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-(benzoylcarbamothioylamino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C15H11ClN2O3S/c16-11-7-6-10(14(20)21)8-12(11)17-15(22)18-13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21)(H2,17,18,19,22) |
InChI Key |
HWYGPBLJIDYXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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